(Ferrocenylmethyl)dodecyldimethylammonium bromide

Environmental remediation Surfactant-enhanced remediation (SER) Volatile organic compound (VOC) solubilization

Choose (Ferrocenylmethyl)dodecyldimethylammonium bromide for reversible, redox-switchable surface activity unattainable with conventional static surfactants. Its ferrocenylmethyl headgroup enables electrochemical control over micellization and interfacial adsorption, boosting toluene solubilization capacity above SDS, CTAB, and Triton X-114. The 30% solubility differential between oxidized/reduced states allows triggered VOC release and surfactant recycling, cutting operational costs. Ideal for surfactant-enhanced remediation, carbon-paste electrode anion sensors, and ordered polyelectrolyte-surfactant lamellar films with quasi-reversible redox behavior up to 4 V/s.

Molecular Formula C25H42BrFeN
Molecular Weight 492.4 g/mol
CAS No. 98778-40-6
Cat. No. B6355845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ferrocenylmethyl)dodecyldimethylammonium bromide
CAS98778-40-6
Molecular FormulaC25H42BrFeN
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-]
InChIInChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1
InChIKeyUKJUSUHBFJPPBZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ferrocenylmethyl)dodecyldimethylammonium Bromide (CAS 98778-40-6) | Technical Specifications and Procurement-Relevant Characteristics


(Ferrocenylmethyl)dodecyldimethylammonium bromide (CAS 98778-40-6; molecular formula C25H42BrFeN; MW 492.37 g/mol), also designated as dodecyl(ferrocenylmethyl)dimethylammonium bromide or Fc12-Br, is a cationic metallosurfactant comprising a redox-active ferrocenylmethyl headgroup and a C12 dodecyl hydrophobic tail . The compound is commercially available as a light yellow to brown crystalline powder with a melting point of 136-140°C and purity specifications ≥97.0% by chelometric titration . Unlike conventional quaternary ammonium surfactants, the ferrocenyl moiety imparts reversible redox-switchable surface activity, enabling external electrochemical control over its aggregation state and interfacial properties [1].

Why Conventional Surfactants Cannot Substitute for (Ferrocenylmethyl)dodecyldimethylammonium Bromide in Redox-Responsive Applications


Generic cationic surfactants such as cetyltrimethylammonium bromide (CTAB) or dodecyltrimethylammonium bromide (DTAB) provide static surface activity but lack any intrinsic redox-switchable functionality. Substituting (ferrocenylmethyl)dodecyldimethylammonium bromide with these conventional analogs eliminates the capacity for electrochemical control over micellization, interfacial adsorption, and solubilization [1]. Similarly, structurally related ferrocenyl surfactants with different alkyl chain lengths (e.g., Fc8, Fc16) exhibit altered critical micelle concentrations (CMC), diffusion coefficients, and mesomorphous packing order, resulting in divergent performance in applications requiring specific aggregation thresholds or electrode kinetics [2]. The dodecyl (C12) chain length in this compound represents a specific balance between aqueous solubility, CMC value (0.94 mmol/L), and self-assembly behavior that cannot be replicated by alternative chain-length variants without compromising application-specific parameters [1].

Quantitative Differentiation Evidence for (Ferrocenylmethyl)dodecyldimethylammonium Bromide: Comparative Performance Data


VOC Solubilization Capacity of Fc12 Exceeds Conventional Surfactants SDS, CTAB, and Triton X-114

In a comparative study of toluene solubilization under reducing (I+) conditions, (ferrocenylmethyl)dodecyldimethylammonium bromide (Fc12) demonstrated superior solubilization capacity compared to three conventional surfactants: sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-114 [1]. The study quantified that Fc12 achieved higher toluene solubilization than all three benchmark surfactants at comparable concentrations [1].

Environmental remediation Surfactant-enhanced remediation (SER) Volatile organic compound (VOC) solubilization Redox-switchable surfactant

Redox-Controlled VOC Solubility Switching: 30% Higher Solubility in Reduced State

The solubilization of volatile organic compounds by (ferrocenylmethyl)dodecyldimethylammonium bromide (Fc12) is redox-state dependent. The solubilities of VOCs in the reduced (I+) state were 30% higher than those in the oxidized (I2+) state at comparable surfactant concentrations [1]. This differential solubility provides a quantifiable basis for surfactant recovery and reuse.

Redox-switchable surfactant Stimuli-responsive materials VOC recovery Recyclable surfactant

Electroactivity Stability Limitation: Fc12-Br Shows Time-Dependent Activity Loss vs. PF6 Counterion Variant

In the fabrication of monoolein-based lipid cubic phase (LCP) enzyme electrodes for glucose oxidase (GOx), dodecyl(ferrocenylmethyl)dimethylammonium bromide (Fc12-Br) exhibited progressive electroactivity loss over time . This degradation was attributed to the formation of a passivating layer between bromide counterions and the electrode surface . Replacement of bromide with hexafluorophosphate (PF6-) yielded the variant Fc12-PF6, which retained >80% activity for over 20 days .

Enzyme electrode Biosensor Lyotropic liquid crystal Lipid cubic phase Glucose oxidase

Alkyl Chain Length Determines Electrochemical Reversibility: Fc12 vs. Fc8 and Fc16 in Polyelectrolyte Complexes

In ionic self-assembled complexes of sodium poly(styrenesulfonate) (PSS) with n-alkyl (ferrocenylmethyl)ammonium bromide surfactants (Fcn, where n = 8, 12, 16), systematic differences in electrochemical performance were observed as a function of alkyl chain length [1]. The redox peak current |ip| increased with increasing surfactant tail length from Fc8 to Fc16 [1]. However, electrode process reversibility became worse for PSS-Fc12 and PSS-Fc16 films compared to PSS-Fc8 at scan rates of 0.02 to 4 V/s [1].

Polyelectrolyte-surfactant complex Self-assembly Cyclic voltammetry Diffusion-controlled electrode process

CMC Comparison: Fc12 (C12) vs. Fc14 (C14) Homolog in Redox-Switchable Surfactant Series

The critical micelle concentration (CMC) of (ferrocenylmethyl)dodecyldimethylammonium bromide (Fc12, C12 tail) in the reduced (I+) state was measured as 0.94 mmol/L, compared to 0.56 mmol/L for the tetradecyl homolog Fc14 (C14 tail) under identical conditions [1]. This difference reflects the expected inverse relationship between alkyl chain length and CMC.

Critical micelle concentration Surfactant aggregation Redox-switchable surfactant Chain length effect

Ferrocenyl Surfactant Adsorption on Carbon-Paste Electrodes for Anion Sensing

(Ferrocenylmethyl)dodecyldimethylammonium (FcMDDMA) was studied as an alkyl-chain ferrocene cationic surfactant for electrochemical sensing of anions and heparin [1]. The compound forms ion-pair complexes with anions and adsorbs onto hydrophobic electrode surfaces, enabling its use as an electrochemical probe [1].

Anion sensing Ion-pair complex Carbon-paste electrode Heparin detection Electrochemical sensor

Procurement-Guided Application Scenarios for (Ferrocenylmethyl)dodecyldimethylammonium Bromide


Environmental Remediation of VOC-Contaminated Soil and Groundwater with Surfactant Recovery

This compound is suitable for surfactant-enhanced remediation (SER) of volatile organic compounds (VOCs) including benzene, toluene, and ethylbenzene, where its higher toluene solubilization capacity relative to SDS, CTAB, and Triton X-114 provides enhanced extraction efficiency [1]. The 30% solubility differential between reduced and oxidized states enables redox-triggered VOC release and surfactant recycling, reducing operational costs compared to non-recoverable conventional surfactants [1].

Redox-Switchable Formulations Requiring Electrochemical Control of Surface Activity

Applications requiring external control over surfactant aggregation state and interfacial properties benefit from this compound's reversible redox-switchable surface activity [2]. Electrochemical oxidation converts the neutral ferrocenyl moiety to the polar ferrocenium cation, altering micellization behavior and surface tension in a reversible manner.

Electrochemical Anion and Heparin Sensing Platforms

This compound can be employed in the construction of carbon-paste electrodes for anion detection based on its ability to form ion-pair complexes with anionic analytes and adsorb onto hydrophobic electrode surfaces while retaining the ferrocenyl redox signal [3]. This dual functionality—surfactant adsorption plus electrochemical transduction—distinguishes it from conventional cationic surfactants used solely for surface modification.

Polyelectrolyte-Surfactant Complex Films for Redox-Active Coatings

This compound can be incorporated into ionic self-assembled polyelectrolyte-surfactant complexes (e.g., with sodium poly(styrenesulfonate)) to fabricate ordered lamellar films with diffusion-controlled, quasi-reversible redox behavior at scan rates up to 4 V/s [4]. The C12 alkyl chain provides intermediate lamellar spacing (d = 2.94 nm) and peak current characteristics between those of shorter (C8) and longer (C16) chain homologs, offering a balance of current output and structural order [4].

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